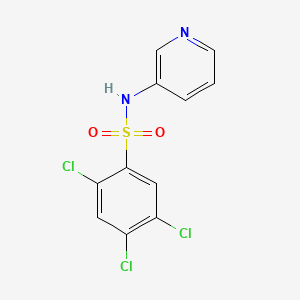
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is a chemical compound that belongs to the class of benzimidazole derivatives. It is also known as BCI or Benzimidazole Compound I. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, this compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. PARP-1 inhibitors have been studied as potential therapeutic agents for cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is not fully understood. However, it has been proposed that the compound inhibits the activity of PARP-1 by binding to its catalytic site. This leads to the accumulation of DNA damage, which can cause cell death. Additionally, (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. Additionally, (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been found to have antifungal and antibacterial activity, which may be useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is its potential as a therapeutic agent for cancer and other diseases. However, there are also several limitations to its use in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine. One area of research is the development of new PARP-1 inhibitors with improved potency and selectivity. Additionally, the compound may be studied in combination with other anticancer agents to determine its potential as a combination therapy. Finally, the use of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine as a tool for studying DNA repair and apoptosis may also be explored.
Métodos De Síntesis
The synthesis of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine involves the reaction of 3-chloroaniline and o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a benzimidazole derivative. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-18-10-17-13-6-1-2-7-14(13)18/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKZFBSCQLVQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5774934.png)



![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)
![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)



![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)



